

# N1,N3-Dibenzylpropane-1,3-diamine molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N1,N3-Dibenzylpropane-1,3-diamine**

Cat. No.: **B123852**

[Get Quote](#)

An In-depth Technical Guide to **N1,N3-Dibenzylpropane-1,3-diamine** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of **N1,N3-dibenzylpropane-1,3-diamine**, a molecule of significant interest in the fields of organic chemistry and drug discovery. We will delve into its molecular characteristics, synthesis, and potential therapeutic applications, presenting the information in a manner tailored for researchers, scientists, and professionals in drug development.

## Core Molecular and Physical Properties

**N1,N3-Dibenzylpropane-1,3-diamine**, also known as N,N'-bis(phenylmethyl)-1,3-propanediamine, is a symmetrical diamine with the molecular formula C17H22N2.<sup>[1][2][3]</sup> Its structure consists of a central propane-1,3-diamine core with a benzyl group attached to each of the terminal nitrogen atoms.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C17H22N2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	254.37 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	10239-34-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	N,N'-dibenzylpropane-1,3-diamine	<a href="#">[3]</a>
Physical Form	Liquid/Oil	<a href="#">[1]</a>
Boiling Point	124 °C at 0.55 Torr	<a href="#">[1]</a>
SMILES	<chem>C1=CC=C(C=C1)CNCCCNCC2=CC=CC=C2</chem>	<a href="#">[3]</a> <a href="#">[4]</a>
InChI Key	RXLUOFOXICZSZIB-UHFFFAOYSA-N	<a href="#">[3]</a>

## Synthesis of N1,N3-Dibenzylpropane-1,3-diamine

An efficient and environmentally friendly protocol for the synthesis of N,N'-dibenzylpropane-1,3-diamine involves a two-step process starting with the formation of a di-Schiff base followed by its reduction.[\[5\]](#)

## Experimental Protocol

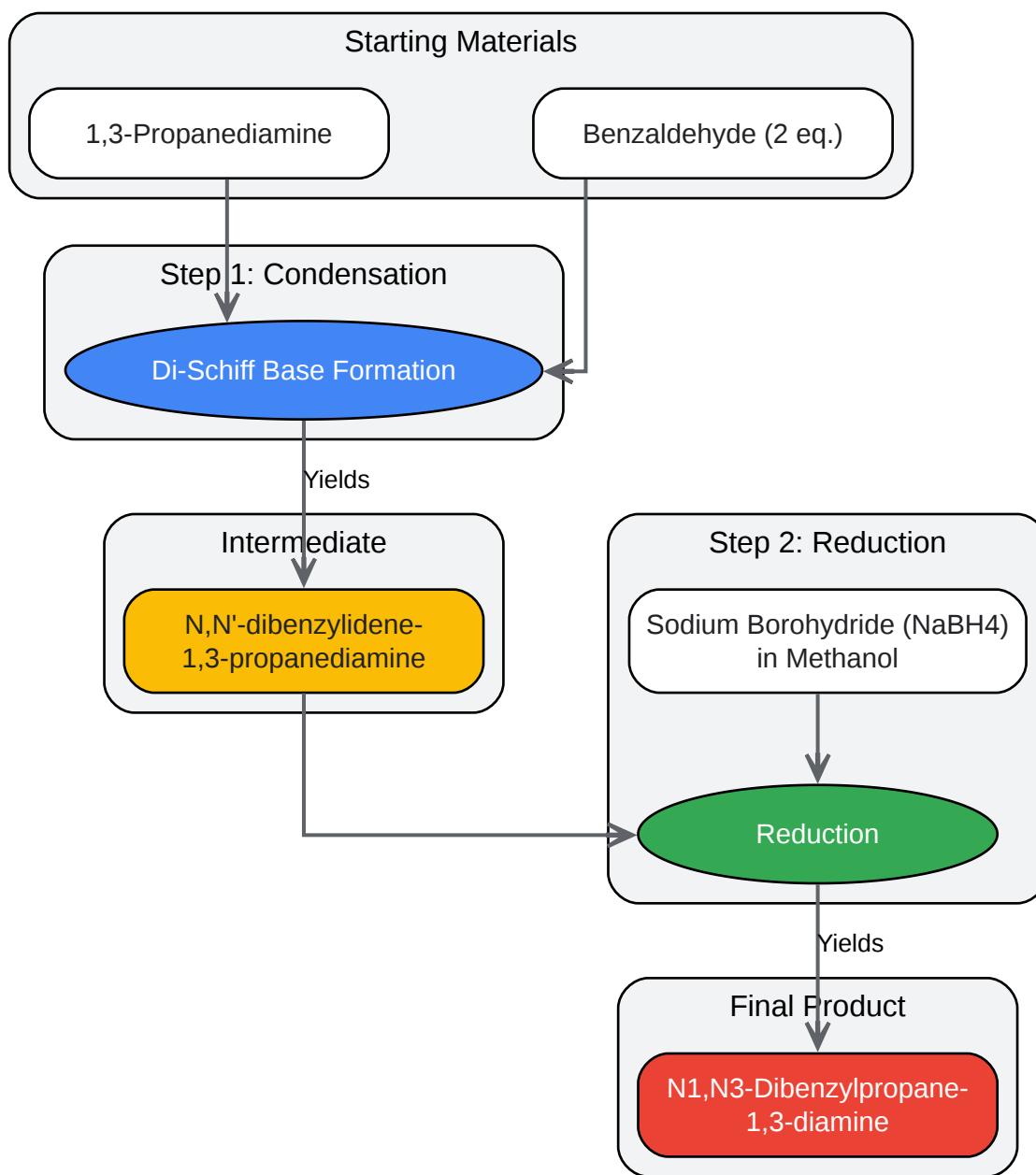
Step 1: Synthesis of N,N'-dibenzylidene-1,3-propanediamine (Di-Schiff Base) This step is typically achieved through the condensation reaction of 1,3-propanediamine with two equivalents of benzaldehyde.

Step 2: Reduction to N,N'-dibenzyl-1,3-propanediamine The di-Schiff base is then reduced to the corresponding diamine. A general procedure is as follows:

- N1,N3-dibenzylidene-1,3-propanediamine (1 equivalent) is dissolved in methanol (50 mL).[\[1\]](#)
- Sodium borohydride (NaBH4, 2 equivalents) is added portion-wise to the reaction mixture.[\[1\]](#)
- The mixture is heated to reflux for 15 minutes.[\[1\]](#)

- After completion, the reaction is cooled to room temperature and quenched by the slow addition of water (70 mL).[1]
- The aqueous phase is extracted with dichloromethane (3 x 50 mL).[1]
- The combined organic phases are dried with anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and the solvent is removed under reduced pressure to yield the target product, N,N'-dibenzyl-1,3-propanediamine.[1]

This greener chemistry approach often utilizes water as a solvent and may not require a catalyst, offering high yields and a simple work-up procedure.[5] The following diagram illustrates the general workflow for this synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N1,N3-Dibenzylpropane-1,3-diamine**.

## Relevance and Applications in Drug Development

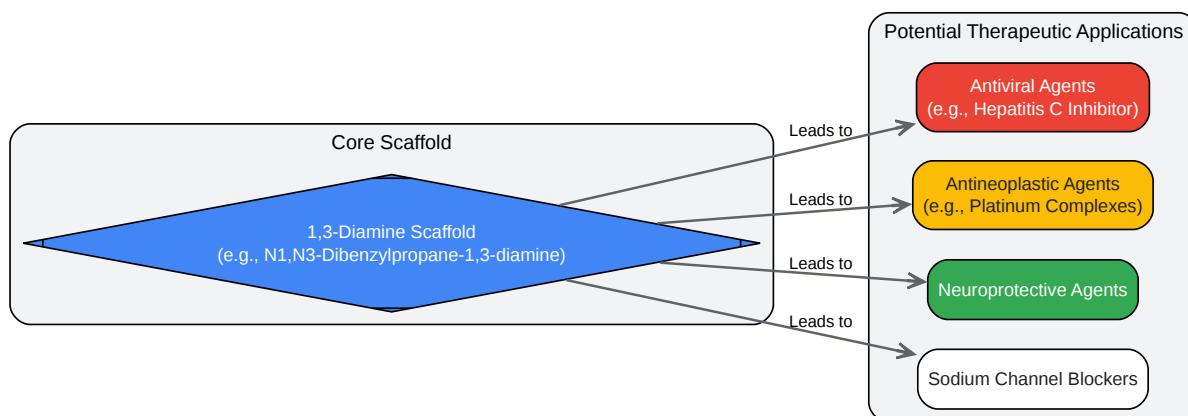
The 1,3-diamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.<sup>[6]</sup> These compounds have shown therapeutic

potential as antiarrhythmic, anticonvulsant, sodium channel blockers, and neuroprotective agents.<sup>[6]</sup>

N,N"-Dibenzyl-1,3-diaminopropane has been identified as a hepatitis C virus inhibitor.<sup>[1]</sup> Furthermore, N-benzyl-1,3-propanediamine derivatives have been used as ligands in the synthesis of new platinum complexes, which are being investigated as potential antineoplastic agents analogous to cisplatin.<sup>[7]</sup>

The structural features of **N1,N3-dibenzylpropane-1,3-diamine** make it an interesting candidate for further modification and investigation in drug discovery programs. The benzyl groups can be modified or replaced to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

The diagram below illustrates the potential applications of the 1,3-diamine scaffold, including **N1,N3-dibenzylpropane-1,3-diamine**, in drug development.



[Click to download full resolution via product page](#)

Caption: Potential therapeutic applications of the 1,3-diamine scaffold.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N,N'-Dibenzyl-1,3-propanediamine | 10239-34-6 [chemicalbook.com]
- 2. N,N'-Dibenzyl-1,3-diaminopropane | LGC Standards [lgcstandards.com]
- 3. N,N'-Bis(benzyl)-1,3-diaminopropane | C17H22N2 | CID 151498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10239-34-6|N1,N3-Dibenzylpropane-1,3-diamine|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N1,N3-Dibenzylpropane-1,3-diamine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123852#n1-n3-dibenzylpropane-1-3-diamine-molecular-structure-and-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)